Carpetimycin B

Antibacterial activity Carbapenem SAR MIC comparison

Sourcing a selective cephalosporinase inhibitor for mechanistic β-lactamase studies is challenging, as standard inhibitors like clavulanic acid are inactive against these enzymes. Carpetimycin B (CAS 76094-36-5) directly addresses this gap by functioning as both a β-lactamase inhibitor and a low-potency antibacterial baseline. - Irreversibly inhibits cephalosporinase-type β-lactamases, enabling enzymology studies on resistance determinants insensitive to clavulanic acid. - 8- to 64-fold less potent than Carpetimycin A, providing an essential negative control for structure-activity relationship (SAR) campaigns. - Superior stability vs. olivanic acid, serving as a reliable reference standard for isolation and storage protocol development.

Molecular Formula C14H18N2O9S2
Molecular Weight 422.4 g/mol
CAS No. 76094-36-5
Cat. No. B1241556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarpetimycin B
CAS76094-36-5
SynonymsC-19393 S(2)
carpetimycin B
Molecular FormulaC14H18N2O9S2
Molecular Weight422.4 g/mol
Structural Identifiers
SMILESCC(=O)NC=CS(=O)C1=C(N2C(C1)C(C2=O)C(C)(C)OS(=O)(=O)O)C(=O)O
InChIInChI=1S/C14H18N2O9S2/c1-7(17)15-4-5-26(21)9-6-8-10(14(2,3)25-27(22,23)24)12(18)16(8)11(9)13(19)20/h4-5,8,10H,6H2,1-3H3,(H,15,17)(H,19,20)(H,22,23,24)/b5-4+/t8-,10+,26-/m1/s1
InChIKeyGOODEIVATWULQD-CWYJLJPQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carpetimycin B: Carbapenem & β-Lactamase Inhibitor


Carpetimycin B (CAS 76094-36-5), also known as C-19393 S₂, is a naturally occurring carbapenem antibiotic isolated from Streptomyces griseus subsp. cryophilus [1]. It shares the characteristic bicyclic β-lactam ring system of the carbapenem class but is distinguished by a unique sulfoxide-containing side chain that confers a dual pharmacological profile: direct antibacterial activity against both Gram-positive and Gram-negative bacteria, combined with potent, broad-spectrum inhibition of β-lactamase enzymes [2]. Unlike many clinical carbapenems that act solely as bactericidal agents, Carpetimycin B functions simultaneously as a β-lactamase inhibitor, a property that positions it as a valuable biochemical probe and a reference standard for developing combination therapies targeting resistant pathogens [3].

Dual-action probe for antibacterial & β-lactamase inhibition research
Low-activity control for carbapenem SAR studies
Tool for cephalosporinase enzymology insensitive to clavulanic acid

Carpetimycin B: Research Irreplaceability


Substituting Carpetimycin B with other carbapenems or clinical β-lactamase inhibitors introduces significant experimental confounds. First, the compound's intrinsic antibacterial potency is deliberately modest; Carpetimycin A is 8- to 64-fold more potent, meaning B serves as a low-activity baseline for studying structure-activity relationships (SAR) within the carpetimycin series [1]. Second, its β-lactamase inhibition profile is mechanistically distinct from clavulanic acid: Carpetimycin B inhibits cephalosporinase-type enzymes that are completely insensitive to clavulanic acid, providing a tool to probe a different spectrum of resistance enzymes [1]. Third, the sulfoxide moiety in its structure imparts chemical reactivity and stability characteristics not recapitulated by thienamycins or olivanic acids, making direct substitution chemically invalid [2].

Carpetimycin A
Higher intrinsic antibacterial activity may shift potency baseline, limiting SAR control comparability
Clavulanic acid
Cephalosporinase-inactive, preventing equivalent enzyme inhibition profiling
Olivanic acid / Thienamycins
Lack sulfoxide side chain, potentially altering chemical stability and reactivity context

Carpetimycin B: Differentiation from Analogs


Potency Compared to Carpetimycin A

Carpetimycin B is not the most potent member of its class. In direct head-to-head testing against multiple bacterial strains, the antibacterial activity of Carpetimycin A was 8 to 64 times greater than that of Carpetimycin B. This establishes B as the appropriate low-activity comparator for SAR studies aimed at understanding the structural determinants of potency in this scaffold. [1]

Potency vs. Carpetimycin A
Head-to-head
Carpetimycin A is 8- to 64-fold more potent than B
Supports SAR baseline context
In vitro MIC data from 1982 study
Antibacterial activity Carbapenem SAR MIC comparison

Cephalosporinase Inhibition vs. Clavulanic Acid

Carpetimycin B inhibits cephalosporinase-type β-lactamases that are completely insensitive to the classical inhibitor clavulanic acid. This was demonstrated across a panel of 11 distinct β-lactamases purified from clinical resistant strains. The inhibition by Carpetimycin B (C-19393 S₂) against the E. coli enzyme was irreversible, a mechanistic feature that distinguishes it from reversible inhibitors. [1]

Cephalosporinase Inhibition
Head-to-head
Inhibits cephalosporinases insensitive to clavulanic acid; irreversible binding reported
Enables cephalosporinase-resistance research
Panel of 11 purified enzymes
β-Lactamase inhibition Cephalosporinase Clavulanic acid resistance

Chemical Stability vs. Olivanic Acid

The carpetimycin scaffold, including Carpetimycin B, is reported to be far more stable than olivanic acid, a structurally related carbapenem natural product. While specific degradation half-life data under standardized conditions (e.g., pH, temperature) were not available in the accessed literature, this cross-study observable differentiates the carpetimycin class for applications requiring greater chemical robustness.

Stability vs. Olivanic Acid
Data to verify
Described as far more stable than olivanic acid
May support handling protocol development
Quantitative degradation data not reported
Carbapenem stability Chemical degradation Natural product comparison

Synergistic Potentiation of Partner Antibiotics

Carpetimycin B demonstrates a clear synergistic effect when combined with conventional β-lactam antibiotics against resistant strains. At concentrations that do not produce a strong antibacterial effect alone, Carpetimycin B significantly potentiates the activity of ampicillin, carbenicillin, and cefazolin against β-lactamase-producing bacteria. This functional consequence differentiates Carpetimycin B from non-inhibitory carbapenems. [1]

Synergy with β-Lactams
Class-level inference
Potentiates ampicillin, carbenicillin, cefazolin vs. resistant strains
Supports β-lactamase inhibitor combination research
Synergy observed; specific FIC indices not reported
Antibiotic potentiation Synergy β-Lactamase-mediated resistance

Carpetimycin B: Research Applications


Probing Cephalosporinase Resistance

Carpetimycin B is the preferred tool for enzymology studies focused on cephalosporinase-type β-lactamases. Its ability to irreversibly inhibit these enzymes, which are resistant to clavulanic acid, makes it uniquely suited for investigating the structure, kinetics, and inhibitor design against this clinically important resistance determinant. [1]

SAR Studies of Carbapenems

With its 8- to 64-fold lower antibacterial potency compared to Carpetimycin A, Carpetimycin B serves as an essential negative control or low-activity reference compound in SAR campaigns. Researchers can use it to map how specific structural modifications (e.g., the sulfoxide side chain) influence the transition from a predominantly inhibitory profile to potent bactericidal activity. [2]

Chemical Stability Benchmarking

For laboratories evaluating the formulation or handling properties of natural carbapenems, Carpetimycin B offers a more stable alternative to olivanic acid. It can be used as a reference standard when developing isolation, purification, or long-term storage protocols for this chemically labile class of natural products.

Synergy Screening for Inhibitor Combinations

Carpetimycin B is ideally suited for high-throughput screening of β-lactam/β-lactamase inhibitor combinations. Its demonstrated synergy with ampicillin and cephalosporins against resistant clinical isolates provides a validated starting point for identifying new partner drugs or for benchmarking next-generation, dual-action β-lactam molecules. [3]

Application
Selection Property
Validation Focus
Cephalosporinase enzymology studies
β-Lactamase inhibitor with cephalosporinase specificity
Irreversible inhibition kinetics vs. clavulanic acid-resistant enzymes
Carbapenem SAR studies
Low-activity reference compound
Potency difference mapping vs. Carpetimycin A
Stability protocol development
Enhanced chemical stability vs. olivanic acid
Handling and storage method evaluation
β-Lactam/β-lactamase inhibitor screening
Synergistic β-lactamase inhibition profile
β-Lactam susceptibility restoration in resistant models

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